4-(Decyloxy)-M-anisaldehyde 4-(Decyloxy)-M-anisaldehyde
Brand Name: Vulcanchem
CAS No.: 93206-93-0
VCID: VC16052447
InChI: InChI=1S/C18H28O3/c1-3-4-5-6-7-8-9-10-13-21-17-12-11-16(15-19)14-18(17)20-2/h11-12,14-15H,3-10,13H2,1-2H3
SMILES:
Molecular Formula: C18H28O3
Molecular Weight: 292.4 g/mol

4-(Decyloxy)-M-anisaldehyde

CAS No.: 93206-93-0

Cat. No.: VC16052447

Molecular Formula: C18H28O3

Molecular Weight: 292.4 g/mol

* For research use only. Not for human or veterinary use.

4-(Decyloxy)-M-anisaldehyde - 93206-93-0

Specification

CAS No. 93206-93-0
Molecular Formula C18H28O3
Molecular Weight 292.4 g/mol
IUPAC Name 4-decoxy-3-methoxybenzaldehyde
Standard InChI InChI=1S/C18H28O3/c1-3-4-5-6-7-8-9-10-13-21-17-12-11-16(15-19)14-18(17)20-2/h11-12,14-15H,3-10,13H2,1-2H3
Standard InChI Key DFLRQQOMLLBRKN-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCOC1=C(C=C(C=C1)C=O)OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

4-(Decyloxy)-M-anisaldehyde features a benzaldehyde core substituted with:

  • Methoxy group (-OCH₃) at the meta position (C3)

  • Decyloxy group (-OC₁₀H₂₁) at the para position (C4) .

The extended decyloxy chain imparts significant hydrophobicity, while the aldehyde group enables participation in condensation reactions .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular formulaC₁₈H₂₈O₃
SMILESCCCCCCCCCCOC1=C(C=C(C=C1)C=O)OC
InChIKeyDFLRQQOMLLBRKN-UHFFFAOYSA-N
Predicted CCS ([M]+)174.6 Ų

Synthesis and Manufacturing

Synthetic Pathways

While no direct synthesis protocols for 4-(decyloxy)-M-anisaldehyde are documented, analogous compounds suggest two viable routes:

Alkylation of Vanillin Derivatives

Reaction of 3-methoxy-4-hydroxybenzaldehyde with decyl bromide under basic conditions (K₂CO₃/acetone) :
3-methoxy-4-hydroxybenzaldehyde+C10H21BrK2CO34-(decyloxy)-M-anisaldehyde+HBr\text{3-methoxy-4-hydroxybenzaldehyde} + \text{C}_{10}\text{H}_{21}\text{Br} \xrightarrow{\text{K}_2\text{CO}_3} \text{4-(decyloxy)-M-anisaldehyde} + \text{HBr}
This method mirrors the synthesis of 4-n-alkoxy vanillic acid derivatives reported in liquid crystal research .

Aldol Condensation

The Magritek protocol for 4-(4’-methoxyphenyl)-3-buten-2-one demonstrates the feasibility of using p-anisaldehyde in base-catalyzed condensations . Adapting this approach could enable the preparation of α,β-unsaturated ketone derivatives from 4-(decyloxy)-M-anisaldehyde.

Physicochemical Properties

Spectral Characteristics

Data extrapolated from structural analogs:

  • IR Spectroscopy:
    Expected peaks at 1680 cm⁻¹ (C=O stretch), 1260 cm⁻¹ (C-O-C asymmetric stretch), and 2830 cm⁻¹ (O-CH₃) .

  • ¹H NMR (CDCl₃):

    • δ 9.80 ppm (s, 1H, CHO)

    • δ 7.45–6.80 ppm (m, 3H, aromatic)

    • δ 4.05 ppm (t, 2H, OCH₂)

    • δ 3.85 ppm (s, 3H, OCH₃)

Chemical Behavior and Reactivity

Aldehyde Functionality

The electron-withdrawing aldehyde group facilitates nucleophilic addition reactions. In basic media (e.g., KOH/ethanol), condensation with ketones forms α,β-unsaturated carbonyl compounds, as demonstrated in analogous aldol reactions .

Ether Stability

The decyloxy ether linkage shows resistance to hydrolysis under physiological conditions but may cleave under strong acidic (HCl/H₂O) or reductive (HI) conditions .

Analytical Characterization

Mass Spectrometry

Predicted adduct masses from PubChemLite data:

Table 2: Mass Spectrometric Data

Adductm/zCCS (Ų)
[M+H]+293.21114172.6
[M+Na]+315.19308184.2
[M-H]-291.19658174.0

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator